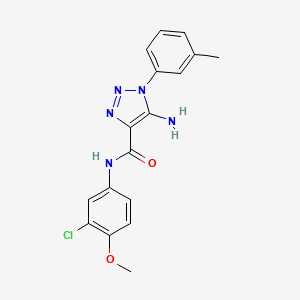
N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide, also known as CPCA, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. CPCA is a piperidine derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide has been studied extensively for its potential applications in various fields. One of the most promising applications of N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide is in the field of neuroscience, where it has been shown to act as a potent and selective inhibitor of the dopamine transporter. This makes N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide a potential tool for studying the role of dopamine in various neurological disorders, including Parkinson's disease and addiction.
In addition to its applications in neuroscience, N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide has also been studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This makes N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide a potential candidate for the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide involves its ability to inhibit the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide increases the concentration of dopamine in the synapse, leading to increased dopamine signaling. This has been shown to have various effects on the brain, including increased locomotor activity and reward-seeking behavior.
Biochemical and Physiological Effects:
In addition to its effects on the brain, N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide has also been shown to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. This has been attributed to its ability to inhibit the reuptake of these neurotransmitters from the synapse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter. However, it also has several limitations, including its potential for toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide. One of the most promising directions is in the development of new therapies for neurological disorders, including Parkinson's disease and addiction. N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide may also have potential applications in the development of new cancer therapies. Additionally, further studies are needed to better understand the mechanism of action and biochemical and physiological effects of N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide, as well as its potential for toxicity and side effects.
Métodos De Síntesis
N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide can be synthesized through various methods, including the reaction of 2-chlorobenzoyl chloride with 3,5-dimethoxyaniline, followed by the reaction of the resulting product with piperidine and then with carboxylic acid. Another method involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting product with 2-chloroaniline and piperidine. Both methods have been used to synthesize N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide with high yields and purity.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-27-16-11-15(12-17(13-16)28-2)21(26)24-9-7-14(8-10-24)20(25)23-19-6-4-3-5-18(19)22/h3-6,11-14H,7-10H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEZQFDCPIMJCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-1-[(3,5-dimethoxyphenyl)carbonyl]piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5217429.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5217436.png)



![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5217459.png)
![2-chloro-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5217462.png)


![2-amino-4-(4-biphenylyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5217495.png)
![5-acetyl-4-(4-chlorophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5217521.png)

![N,N'-bis{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}isophthalamide](/img/structure/B5217530.png)
![1,2-dimethyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B5217533.png)